1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one
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Overview
Description
1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, an ethoxy group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one typically involves the bromination of 1-(4-Amino-3-ethoxyphenyl)propan-1-one. The reaction is carried out under controlled conditions using bromine or a bromine-releasing reagent in an appropriate solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or acetonitrile.
Reduction: Reducing agents (e.g., sodium borohydride) in solvents like methanol or ethanol.
Oxidation: Oxidizing agents (e.g., potassium permanganate) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of 1-(4-Amino-3-ethoxyphenyl)-2-propanol.
Oxidation: Formation of 1-(4-Nitro-3-ethoxyphenyl)-2-bromopropan-1-one.
Scientific Research Applications
1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3-ethoxyphenyl)-4-piperidinol: Similar structure but with a piperidinol moiety.
1-(4-Amino-3-ethoxyphenyl)-2-chloropropan-1-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-(4-Amino-3-ethoxyphenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(4-amino-3-ethoxyphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-10-6-8(4-5-9(10)13)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |
InChI Key |
ZXSJPJXBFONLAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)C(C)Br)N |
Origin of Product |
United States |
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